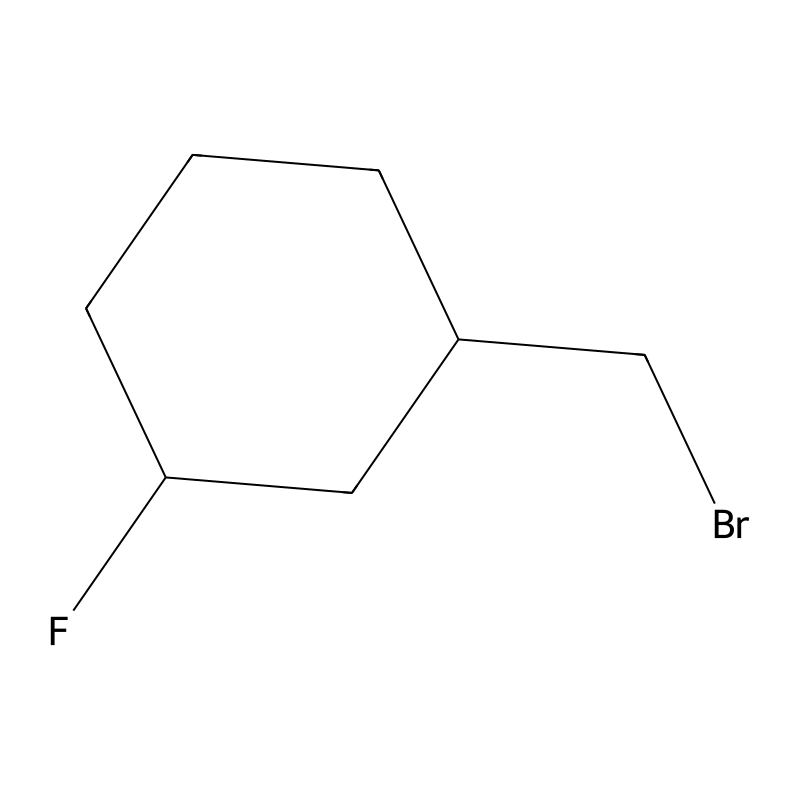

1-(Bromomethyl)-3-fluorocyclohexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-(Bromomethyl)-3-fluorocyclohexane is an organic compound characterized by the presence of a bromomethyl group and a fluorine atom attached to a cyclohexane ring. Its molecular formula is CHBrF, and it has a molecular weight of approximately 195.07 g/mol. The compound is notable for its unique structural features, which influence its chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry .

As there is no known application for 1-(Bromomethyl)-3-fluorocyclohexane, a mechanism of action is not currently applicable.

Due to the lack of research on this specific compound, no safety information is available. However, some general safety considerations can be made based on the functional groups present:

- Bromine: Organic bromides can be irritating to the skin, eyes, and respiratory system.

- Fluoride: Fluoride salts can be corrosive and should be handled with care.

Always consult with a safety data sheet (SDS) for any chemicals before handling them in a laboratory setting.

In Conclusion

1-(Bromomethyl)-3-fluorocyclohexane is a synthetic organic molecule with limited scientific literature available. While its structure suggests potential reactivity due to the presence of bromine and fluorine, its applications and properties remain unknown. Further research is needed to explore its potential uses and safety profile.

Citation

- Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.

- Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

- Oxidation and Reduction: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can convert it to a methyl group.

Common Reagents and Conditions- Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH), or thiols in polar solvents like water or ethanol.

- Elimination Reactions: Strong bases such as potassium tert-butoxide (t-BuOK) in aprotic solvents like dimethyl sulfoxide (DMSO).

- Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic conditions.

- Reduction: Lithium aluminum hydride (LiAlH) or hydrogen gas (H) with a palladium catalyst .

The synthesis of 1-(Bromomethyl)-3-fluorocyclohexane typically involves the bromination of 3-fluorocyclohexane. A common method includes using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction is conducted in an inert solvent like carbon tetrachloride or chloroform .

Industrial Production

In industrial settings, similar bromination techniques are employed but optimized for yield and purity. Continuous flow reactors may be used to ensure consistent reaction conditions and efficient production.

1-(Bromomethyl)-3-fluorocyclohexane has several applications:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Medicinal Chemistry: Potential precursor for pharmaceuticals targeting specific molecular pathways.

- Material Science: Used in preparing polymers and advanced materials .

Several compounds share structural similarities with 1-(Bromomethyl)-3-fluorocyclohexane:

- 1-(Chloromethyl)-3-fluorocyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

- 1-(Bromomethyl)-4-fluorocyclohexane: Similar structure but with the fluorine atom at the 4-position instead of the 3-position.

- 1-Bromo-3-fluorocyclohexane: Lacks the bromomethyl group but retains similar halogen substitution patterns.

Uniqueness

The uniqueness of 1-(Bromomethyl)-3-fluorocyclohexane lies in the specific positioning of the bromomethyl and fluorine groups. This arrangement influences its reactivity and the types of reactions it can undergo. Additionally, the presence of both bromine and fluorine atoms affects its electronic properties and interactions with other molecules .